Product packaging for (3,4-Difluoro-2-formylphenyl)boronic acid(Cat. No.:CAS No. 1451392-91-8)

(3,4-Difluoro-2-formylphenyl)boronic acid

カタログ番号: B1430249
CAS番号: 1451392-91-8
分子量: 185.92 g/mol
InChIキー: LETVLJWTRCPAMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Chemical Identity and Nomenclature

(3,4-Difluoro-2-formylphenyl)boronic acid (CAS RN: 1451392-91-8) is a fluorinated aromatic boronic acid derivative with the molecular formula C₇H₅BF₂O₃ and a molecular weight of 185.92 g/mol . Its IUPAC name, This compound , reflects its structural features: a phenyl ring substituted with two fluorine atoms at the 3- and 4-positions, a formyl group (-CHO) at the 2-position, and a boronic acid (-B(OH)₂) moiety. Alternative names include 3,4-difluoro-2-formylbenzeneboronic acid and 2-formyl-3,4-difluorophenylboronic acid .

Table 1: Key identifiers of this compound

Property Value
CAS RN 1451392-91-8
Molecular Formula C₇H₅BF₂O₃
Molecular Weight 185.92 g/mol
IUPAC Name This compound
SMILES O=CC₁=C(B(O)O)C=CC(F)=C₁F
InChI Key LETVLJWTRCPAMR-UHFFFAOYSA-N

Historical Development in Boronic Acid Chemistry

Boronic acids were first synthesized in 1860 by Edward Frankland, who isolated ethylboronic acid through the oxidation of triethylborane. The development of fluorinated boronic acids, however, emerged later, driven by the need for compounds with enhanced Lewis acidity and stability in aqueous environments. This compound represents a specialized subclass of fluorinated arylboronic acids , synthesized to exploit fluorine’s electron-withdrawing effects, which increase boron’s electrophilicity and improve binding affinity to diols and other Lewis bases.

The compound’s synthesis aligns with advancements in cross-coupling reactions , particularly the Suzuki-Miyaura reaction, which leverages boronic acids as key intermediates. Innovations in fluorination techniques, such as palladium-catalyzed borylation and silver-mediated fluorination, further enabled the targeted introduction of fluorine atoms into boronic acid scaffolds.

Position Within Fluorinated Aromatic Boronic Acids

This compound occupies a unique niche among fluorinated aromatic boronic acids due to its ortho-formyl substitution and meta,para-difluoro pattern . These features distinguish it from analogs like 2,4-difluoro-3-formylphenylboronic acid (CAS 870718-06-2) and 3,5-difluoro-4-formylphenylboronic acid (CAS 870718-11-9), which exhibit different fluorine and formyl group arrangements.

Table 2: Comparison of fluorinated formylphenylboronic acids

Compound CAS RN Fluorine Positions Formyl Position
This compound 1451392-91-8 3,4 2
2,4-Difluoro-3-formylphenylboronic acid 870718-06-2 2,4 3
3,5-Difluoro-4-formylphenylboronic acid 870718-11-9 3,5 4

The electron-withdrawing nature of fluorine lowers the pKₐ of the boronic acid group (typically ~9 for non-fluorinated analogs) to ~7.5–8.0, enhancing its ability to form stable boronate complexes with diols under physiological conditions. This property is critical for applications in sensing and drug design , where pH-dependent binding is essential.

The formyl group introduces additional reactivity, enabling further functionalization via condensation or nucleophilic addition reactions. For example, it serves as a precursor for synthesizing benzoxaboroles —cyclic boronic esters with demonstrated antifungal and antibacterial activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BF2O3 B1430249 (3,4-Difluoro-2-formylphenyl)boronic acid CAS No. 1451392-91-8

特性

IUPAC Name

(3,4-difluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETVLJWTRCPAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)F)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260004
Record name B-(3,4-Difluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1451392-91-8
Record name B-(3,4-Difluoro-2-formylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(3,4-Difluoro-2-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

作用機序

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions, such as the presence of a palladium catalyst Additionally, the stability of this compound may be affected by factors such as temperature, pH, and the presence of other chemicals

生化学分析

Biochemical Properties

(3,4-Difluoro-2-formylphenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the formation of boronic esters. These interactions are essential in the inhibition of serine proteases and kinase enzymes, which are involved in the regulation of cellular processes such as signal transduction and metabolism. The compound’s ability to form reversible covalent bonds with diols and other nucleophiles makes it a valuable tool in biochemical assays and drug design.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been shown to affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes. This inhibition can lead to the suppression of enzymatic reactions that are critical for cell survival and proliferation. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under controlled conditions, with minimal degradation observed over time. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings highlight the potential of the compound for use in long-term biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through various biochemical pathways. The compound’s ability to modulate enzyme activity can lead to changes in metabolite levels, affecting cellular energy production and biosynthesis. Additionally, this compound can be metabolized by cellular enzymes, resulting in the formation of reactive intermediates that may further impact cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach intracellular targets. Once inside the cell, this compound can accumulate in specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Alternatively, it may be targeted to the cytoplasm or organelles such as mitochondria, where it influences metabolic processes and enzyme activity.

生物活性

(3,4-Difluoro-2-formylphenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H6B F2O2
  • CAS Number : 1451392-91-8
  • Appearance : White to off-white solid

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Preparation of the Boronic Acid : The compound can be synthesized through the reaction of 3,4-difluorobenzaldehyde with boron reagents under controlled conditions.
  • Purification : The product is purified using recrystallization or chromatography techniques to achieve high purity levels.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with notable results:

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Level
Escherichia coli32 µg/mLModerate
Bacillus cereus16 µg/mLHigh
Candida albicans64 µg/mLModerate
Aspergillus niger32 µg/mLModerate

The compound was found to inhibit the growth of Bacillus cereus more effectively than standard antifungal agents like amphotericin B, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound's role in cancer treatment is being actively investigated. Preliminary studies have shown that it can induce apoptosis in cancer cells by disrupting cellular signaling pathways:

  • Mechanism of Action : The compound appears to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. This effect is particularly noted in multiple myeloma cell lines where it causes cell cycle arrest at the G2/M phase .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several boronic acids, including this compound. The researchers employed agar diffusion methods and determined MIC values for various pathogens. The findings indicated that this compound could serve as a lead structure for developing new antibiotics effective against resistant strains .

Study 2: Cancer Cell Lines

In vitro studies involving breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly. The IC50 values were determined to be around 10 µM for certain cell lines, indicating a promising avenue for further research in cancer therapeutics .

科学的研究の応用

Organic Synthesis

Reagent in Cross-Coupling Reactions
(3,4-Difluoro-2-formylphenyl)boronic acid can serve as a crucial intermediate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules.

Table 1: Summary of Cross-Coupling Applications

Reaction TypeApplicationReference
Suzuki CouplingFormation of biaryl compoundsMiyaura & Suzuki (1995)
Stille CouplingSynthesis of aryl-alkenyl compoundsGravel et al. (2002)
Negishi CouplingSynthesis of complex polycyclic compoundsDiCesare & Lakowicz (2002)

Case Study: Synthesis of Biaryl Compounds
In a study by Wang et al. (2002), this compound was successfully used to synthesize various biaryl compounds through Suzuki coupling. The resulting products exhibited enhanced reactivity due to the electron-withdrawing fluorine atoms, making them valuable for further functionalization.

Medicinal Chemistry

Potential Pharmaceutical Applications
The compound's ability to form stable complexes with biomolecules makes it a candidate for drug development. Its structure allows it to interact with various receptors, potentially leading to new therapeutic agents.

Table 2: Pharmaceutical Applications

Application TypePotential UseReference
Hormone ReceptorsModulation of endocrine functionsSecor & Glass (2004)
Anticancer AgentsDevelopment of targeted cancer therapiesYang et al. (2003)

Case Study: Hormone Receptor Modulation
Research by Secor and Glass (2004) demonstrated that derivatives of this compound could modulate hormone receptor activity, suggesting potential applications in treating hormone-dependent cancers.

Materials Science

Development of Functional Materials
this compound has been explored for its role in developing functional materials, particularly in creating boronate affinity materials for glycoprotein enrichment.

Table 3: Material Science Applications

Application TypeDescriptionReference
Glycoprotein EnrichmentSelective capture of glycoproteinsDaojin Li et al. (2017)
Sensor DevelopmentCreation of sensors for biomolecular detectionYang et al. (2003)

Case Study: Glycoprotein Enrichment
In a study published in The Analyst (2017), branched polyethyleneimine-assisted boronic acid-functionalized magnetic nanoparticles were developed using this compound. This method showed significant improvements in the selective enrichment of trace glycoproteins from complex samples.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s structural analogs differ primarily in substituent positions and functional groups. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) pKa (Estimated) Key Features
(3,4-Difluoro-2-formylphenyl)boronic acid 3,4-F; 2-formyl ~195.93* ~8.5–9.0† Ortho-formyl enhances steric hindrance; fluorines lower pKa .
(2-Fluoro-3-formylphenyl)boronic acid 2-F; 3-formyl ~177.95 ~8.8–9.3 Formyl at meta-position reduces steric hindrance; lower similarity (0.93) .
(3,5-Difluoro-4-formylphenyl)boronic acid 3,5-F; 4-formyl ~195.93 ~8.2–8.7 Para-formyl may reduce electronic effects on boron; higher similarity (0.92) .
(3,4-Difluoro-5-(trifluoromethyl)phenyl)boronic acid 3,4-F; 5-CF₃ 225.91 ~7.5–8.0 CF₃ group increases lipophilicity but reduces hydrogen-bonding capacity .

*Calculated based on similar structures. †Estimated from fluorinated boronic acid trends .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The ortho-formyl group may reduce aggregation compared to hydrophobic analogs (e.g., pyren-1-yl boronic acid), though precipitation risks remain in aqueous media .
  • pKa and Reactivity: Fluorine substituents lower the pKa (~8.5–9.0) compared to non-fluorinated analogs (e.g., 3-AcPBA, pKa >9.5), enhancing reactivity at physiological pH .

Key Findings and Implications

Electronic Effects : Fluorine atoms enhance Lewis acidity, improving interactions with serine residues in proteases and β-lactamases .

Selectivity : The compound’s selectivity for boronic acid-sensitive targets (e.g., proteasomes) may be compromised by antagonists like EGCG .

準備方法

Method Overview:

This approach primarily involves the reaction of protected chlorobenzaldehyde derivatives with lithium metal in an inert solvent, followed by reaction with a boron compound. The process is exemplified by the synthesis of formylphenylboronic acids, which can be adapted for difluoro derivatives.

Key Steps:

  • Preparation of protected chlorobenzaldehyde : Typically, the aldehyde group is protected as an acetal to prevent undesired reactions during organometallic formation.
  • Reaction with lithium : Lithium metal reacts with the protected chlorobenzaldehyde in tetrahydrofuran (THF) at low temperatures (around -50°C), forming a lithium phenyl intermediate.
  • Reaction with boron reagents : The intermediate then reacts with boron compounds such as trimethyl borate or other boron esters, leading to boronic acid derivatives.

Research Data:

  • A notable example involves the synthesis of 4-formylphenylboronic acid with a yield of approximately 90%, using lithium in THF and trimethyl borate, as documented in recent patent literature.
  • Reaction conditions : Lithium turnings (4.3 g), biphenyl (0.03 g), THF (450 g), and 4-chlorobenzaldehyde ethylene glycol acetal (53.6 g) at -50°C, with subsequent addition of trimethyl borate and hydrolysis steps.

Data Table: Synthesis Parameters for (3,4-Difluoro-2-formylphenyl)boronic acid (adapted from analogous procedures)

Parameter Value/Details
Starting Material 4-Chlorobenzaldehyde ethylene glycol acetal
Boron Source Trimethyl borate
Reaction Temperature -50°C during lithium insertion, room temperature during hydrolysis
Solvent Tetrahydrofuran (THF)
Lithium Quantity 4.3 g
Yield Approximately 90% (for analogous compounds)
Purification Filtration, washing with ice water, drying under nitrogen

Reaction of Protected p-Halobenzaldehydes with Organometallic Reagents

Method Overview:

This method involves the use of organometallic reagents such as Grignard or organolithium compounds derived from p-halobenzaldehydes, which are first protected to prevent side reactions with the aldehyde group.

Key Steps:

Research Findings:

  • Nöth et al. demonstrated converting p-bromobenzaldehyde into the diethyl acetal, followed by Grignard formation and reaction with tri-n-butyl borate, yielding formylphenylboronic acid in 70% yield.

Notes:

  • The reactivity of the aldehyde group necessitates protection.
  • The choice of boron reagent influences the yield and purity.

Direct Functionalization Using Boron Halides and Fluorinated Precursors

Method Overview:

This approach involves direct functionalization of fluorinated benzaldehyde derivatives with boron halides or esters, often under controlled conditions to prevent side reactions and oligomerization.

Key Findings:

  • The synthesis of 2,4-difluoro-3-formylphenylboronic acid has been achieved via functionalization of fluorinated precursors with boron reagents, exhibiting ultrahigh affinity for cis-diol compounds.
  • The process benefits from the stability of fluorinated boronic acids, which exhibit low binding pH and high selectivity.

Research Data:

  • Synthesis of DFFPBA-functionalized monoliths with varying spacer arms demonstrated the influence of spacer length on boronate affinity, with optimal binding at pH 6.0.

Solid-Phase Synthesis and Derivatization

Method Overview:

Recent advances include solid-phase synthesis strategies, where boronic acids are immobilized onto solid supports for subsequent derivatization or application in affinity chromatography.

Example:

  • Synthesis of DOTA-EN-PBA derivatives starting from 2,3-difluoro-4-formylphenylboronic acid, involving immobilization on solid supports, followed by reduction and conjugation steps.

Challenges:

  • The amphiphilic nature of boronates complicates purification, often requiring ion-exchange chromatography and careful pH control.

Summary of Preparation Methods

Method Advantages Limitations Typical Yield References
Organometallic reaction of protected chlorobenzaldehyde High yield, straightforward, adaptable Requires protection steps, sensitive to moisture ~90% ,
Direct fluorinated precursor functionalization High selectivity, low pH binding affinity Complex purification, oligomerization risk Variable
Solid-phase synthesis Facilitates derivatization and application Purification challenges, solubility issues Not specified

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing and characterizing (3,4-Difluoro-2-formylphenyl)boronic acid?

  • Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, regioselective decarbonylation can be achieved using nitrile boronic acid cross-coupling under mild conditions (Pd(OAc)₂ with bipyridine ligands) . Characterization employs techniques like NMR (¹H, ¹³C, ¹⁹F), FT-IR, and X-ray crystallography. Computational methods (DFT/B3LYP) are used to validate structural parameters, including bond lengths and angles, by comparing experimental and theoretical vibrational spectra .

Q. What safety protocols should be followed when handling this compound?

  • Answer : Refer to OSHA Hazard Communication Standard guidelines. Key measures include:

  • Inhalation : Move to fresh air; administer artificial respiration if needed .
  • Skin contact : Wash with soap and water; remove contaminated clothing .
  • Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

Q. How are computational methods applied to study its electronic and structural properties?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps). These studies reveal intramolecular hydrogen bonding between the boronic acid group and aldehyde, influencing reactivity .

Advanced Research Questions

Q. What challenges arise in achieving regioselective reactions with this compound?

  • Answer : Regioselectivity in cross-coupling reactions depends on steric and electronic factors. For example, palladium-catalyzed decarbonylation requires precise coordination between the boronic acid and nitrile substrate. Adding external boronic acids (e.g., 2-formylphenylboronic acid) does not facilitate decarbonylation, indicating the reaction proceeds via a concerted mechanism rather than stepwise coordination .

Q. How do kinetic parameters of boronic acid-diol binding influence chemosensor design?

  • Answer : Stopped-flow fluorescence studies reveal binding kinetics (kon values) with sugars:

Sugarkon (M⁻¹s⁻¹)
D-Fructose1.2 × 10³
D-Tagatose8.7 × 10²
D-Mannose5.4 × 10²
D-Glucose3.1 × 10²
The kon trend correlates with thermodynamic affinity, highlighting the "on" rate as critical for real-time sensing applications .

Q. What role does this compound play in drug discovery, particularly as a proteasome inhibitor?

  • Answer : Boronic acids mimic peptide substrates to inhibit proteasomes. For example, bortezomib (a dipeptidyl boronic acid) binds reversibly to the chymotrypsin-like site of the 20S proteasome, with IC₅₀ values in the nanomolar range. Rational design involves substituting fluorine atoms to enhance binding affinity and metabolic stability .

Q. How is it utilized in stimuli-responsive hydrogels for drug delivery?

  • Answer : The boronic acid group forms pH-dependent complexes with diols (e.g., glucose). In hydrogels, this enables glucose-sensitive insulin release via competitive binding. The equilibrium constant (Kd) for glucose binding is ~10 mM, allowing responsiveness at physiological concentrations .

Methodological Considerations

  • Contradictions : shows that external boronic acids do not enhance decarbonylation, contradicting assumptions about palladium coordination .
  • Data Gaps : Limited kinetic data for this compound specifically; extrapolation from analogous compounds (e.g., 4-formylphenylboronic acid) is common .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluoro-2-formylphenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3,4-Difluoro-2-formylphenyl)boronic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。